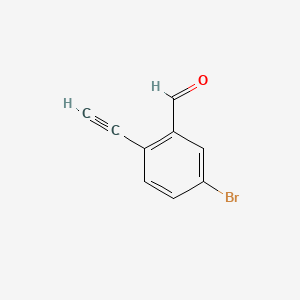

5-Bromo-2-ethynylbenzaldehyde

Beschreibung

5-Bromo-2-ethynylbenzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde backbone substituted with a bromine atom at the fifth position and an ethynyl group (–C≡CH) at the second position. Its molecular formula is C₉H₅BrO, with a molecular weight of 221.05 g/mol. The compound’s structure combines the electron-withdrawing effects of bromine and the linear, π-bond-rich ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical precursor development.

The ethynyl group’s presence enhances reactivity compared to alkoxy or hydroxyl analogs, enabling applications in materials science and drug discovery.

Eigenschaften

CAS-Nummer |

1211515-20-6 |

|---|---|

Molekularformel |

C9H5BrO |

Molekulargewicht |

209.04 g/mol |

IUPAC-Name |

5-bromo-2-ethynylbenzaldehyde |

InChI |

InChI=1S/C9H5BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H |

InChI-Schlüssel |

BQXAHXVAXSNNLA-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=C(C=C(C=C1)Br)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylbenzaldehyde typically involves the bromination of 2-ethynylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-ethynylbenzaldehyde are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-ethynylbenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Oxidation: The major product is 5-bromo-2-ethynylbenzoic acid.

Reduction: The major product is 5-bromo-2-ethynylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-ethynylbenzaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds, including benzimidazoles and isoquinolines .

Biology and Medicine: This compound is studied for its potential biological activities. Derivatives of 5-Bromo-2-ethynylbenzaldehyde have shown promise as enzyme inhibitors and anticancer agents .

Industry: In the industrial sector, 5-Bromo-2-ethynylbenzaldehyde is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-ethynylbenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. The ethynyl group can participate in π-π interactions with aromatic residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The unique properties of 5-Bromo-2-ethynylbenzaldehyde are best understood through comparisons with structurally related brominated benzaldehyde derivatives. Key differences in substituent groups, positions, and functional groups significantly influence reactivity, biological activity, and synthetic utility.

Table 1: Structural and Functional Comparisons

* Predicted based on ethynyl group’s role in propargylamine-based drug candidates.

Key Findings:

Reactivity: The ethynyl group in 5-Bromo-2-ethynylbenzaldehyde enables participation in cycloaddition and coupling reactions, unlike alkoxy or hydroxy analogs. For example, 5-Bromo-2-ethoxybenzaldehyde is less reactive in Sonogashira couplings due to its electron-donating ethoxy group. Bromine at C5 enhances electrophilicity, facilitating nucleophilic aromatic substitution, a property shared with 2-Bromo-5-fluorobenzaldehyde.

Biological Activity: Ethynyl-substituted compounds often exhibit enhanced bioactivity. Dual halogenation (e.g., 2-Bromo-5-fluorobenzaldehyde) improves antimicrobial potency compared to mono-halogenated derivatives.

Synthetic Utility :

- 5-Bromo-2-ethynylbenzaldehyde’s ethynyl group serves as a handle for bioconjugation, a feature absent in 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

- Compared to ethyl 5-acetyl-2-bromobenzoate, the aldehyde group in 5-Bromo-2-ethynylbenzaldehyde offers direct pathways for condensation reactions.

Research Implications and Limitations

While 5-Bromo-2-ethynylbenzaldehyde’s ethynyl group offers distinct advantages, its instability under acidic conditions (common in aldehydes) may limit storage and handling. Comparatively, 5-Bromo-2-ethoxybenzaldehyde’s stability makes it preferable for long-term synthetic workflows. Further studies are needed to explore the compound’s pharmacokinetics and toxicity, areas where bromo-fluoro analogs (e.g., 2-Bromo-5-fluorobenzaldehyde) have established data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.